1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)propane
Overview
Description
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol is a complex organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes both a methoxy group and a hydroxy group on the aromatic ring, as well as a propyl and a methylbutenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-methoxybenzaldehyde and 3-methylbut-2-en-1-ol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction.
Addition of Side Chains: The intermediate is then subjected to further reactions to add the propyl and methylbutenyl side chains.
Final Product: The final step involves purification and isolation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and addition reactions.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification Techniques: Using advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bonds in the side chains.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methoxyphenylpropylphenol: Lacks the methylbutenyl side chain.
2-Methylbut-2-en-1-ylphenol: Lacks the hydroxy and methoxy groups on the aromatic ring.
Uniqueness
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol is unique due to its combination of functional groups and side chains, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methylbut-2-enyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWULZGRVGVEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)propane exhibit aromatase inhibitory activity?
A1: No, the research clearly states that this compound was found to be inactive as an aromatase inhibitor. [] The study aimed to identify potential aromatase inhibitors from Broussonetia papyrifera and tested a range of isolated compounds. While several other compounds demonstrated potent inhibitory activity, this compound was not among them.
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